molecular formula C20H18N2O5S2 B2895283 methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1115871-75-4

methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B2895283
CAS No.: 1115871-75-4
M. Wt: 430.49
InChI Key: VYAGBHLNLBHYPI-UHFFFAOYSA-N
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Description

methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic organic compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Isobutyrylamino Group: The isobutyrylamino group can be introduced via an amide coupling reaction using isobutyric acid and an amine derivative.

    N-Isopropylation: The final step involves the N-isopropylation of the chromane-3-carboxamide using isopropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The chromane core can be oxidized to form chromone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides and chromanes.

Scientific Research Applications

methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its chromane core.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The chromane core can interact with various enzymes and receptors, modulating their activity. The isobutyrylamino and N-isopropyl groups can enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(isobutyrylamino)-N-methylchromane-3-carboxamide
  • 6-(isobutyrylamino)-N-ethylchromane-3-carboxamide
  • 6-(isobutyrylamino)-N-propylchromane-3-carboxamide

Uniqueness

methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The N-isopropyl group, in particular, can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)17-12-13-28-18(17)19(23)21-15-10-8-14(9-11-15)20(24)27-2/h3-13H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAGBHLNLBHYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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